molecular formula C20H29NO2 B6088140 3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine

3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine

Cat. No. B6088140
M. Wt: 315.4 g/mol
InChI Key: XOAHGMLCAOWPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. This compound is a piperidine derivative that has been synthesized through a specific synthetic method that involves the use of various reagents and solvents. The purpose of

Mechanism of Action

The mechanism of action of 3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine is not fully understood. However, it has been proposed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. These actions are believed to contribute to its antipsychotic and antidepressant effects. Additionally, it has been shown to modulate the activity of various neurotransmitters such as glutamate and GABA, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). Additionally, it has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These effects are believed to contribute to its neuroprotective and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT2A receptors. Additionally, it has been shown to exhibit low toxicity and side effects. However, one of the limitations is its limited solubility in water, which may require the use of organic solvents in lab experiments.

Future Directions

There are several future directions for the research on 3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine. One of the directions is to investigate its potential use in the treatment of other neurological disorders such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies are needed to elucidate its mechanism of action and the specific pathways involved in its neuroprotective and anti-inflammatory effects. Furthermore, the development of more efficient synthetic methods and analogs of this compound may lead to the discovery of more potent and selective compounds for use in biomedical research.

Synthesis Methods

The synthesis of 3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine involves the reaction of 2-(2-methylphenyl)ethylamine with tetrahydro-2H-pyran-4-carboxylic acid chloride in the presence of triethylamine. The reaction proceeds through an intermediate that is further treated with piperidine and acetic anhydride to yield the final product. This synthetic method has been optimized to yield high purity and yield of the desired product.

Scientific Research Applications

3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine has been extensively studied for its potential applications in various biomedical fields. It has been found to exhibit significant antipsychotic, antidepressant, and anxiolytic properties. Additionally, it has been shown to possess neuroprotective and anti-inflammatory effects. Due to these properties, it has been investigated for its potential use in the treatment of various neurological disorders such as schizophrenia, depression, anxiety, and Alzheimer's disease.

properties

IUPAC Name

[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-(oxan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2/c1-16-5-2-3-7-18(16)9-8-17-6-4-12-21(15-17)20(22)19-10-13-23-14-11-19/h2-3,5,7,17,19H,4,6,8-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAHGMLCAOWPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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